N-[5-[[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-[[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S2/c1-9-6-4-5-7-18(9)13(20)10(2)17-24(21,22)12-8-15-14(23-12)16-11(3)19/h8-10,17H,4-7H2,1-3H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPOTRXWFIRGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)NS(=O)(=O)C2=CN=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[5-[[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide typically involves a multi-step process. Starting with the preparation of the thiazole ring, followed by sulfonamide formation and subsequent coupling with the acetamide group. Specific reaction conditions, such as temperature, pH, and catalysts, play a crucial role in achieving high yield and purity.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized synthetic routes that ensure scalability, cost-effectiveness, and environmental compliance. This includes using continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: : N-[5-[[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution are commonly used. Reaction conditions such as solvent choice, temperature control, and reaction time are critical for desired outcomes.
Major Products Formed: : The major products from these reactions include various derivatives that retain the core structure while introducing functional groups that modify its properties for specific applications.
Scientific Research Applications
Chemistry: : In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: : It is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: : In medicine, it shows promise as a therapeutic agent due to its potential pharmacological activities, such as anti-inflammatory and anti-cancer properties.
Industry: : Industrial applications include its use as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[5-[[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. This binding can inhibit or activate pathways, leading to the desired biological effects.
Comparison with Similar Compounds
When compared with similar compounds, N-[5-[[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide stands out due to its unique structural features and versatile reactivity. Similar compounds include those with sulfonamide or thiazole groups but lack the specific substituents that confer unique properties to this compound.
This compound truly is fascinating in its versatility and potential applications. Do you have any other aspects you'd like to delve into or explore further?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
